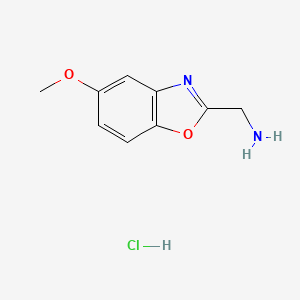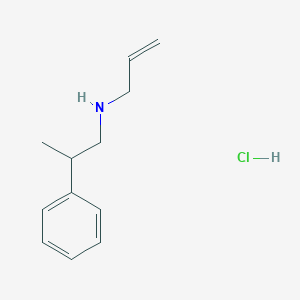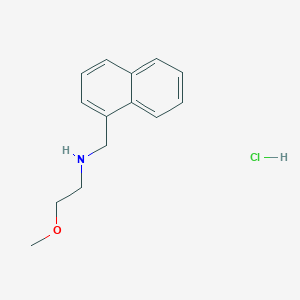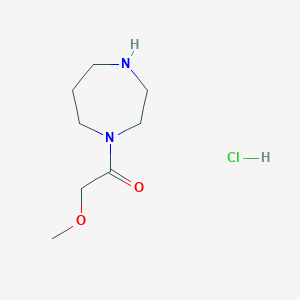![molecular formula C17H22ClNO B3085723 {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158292-98-8](/img/structure/B3085723.png)
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
Descripción general
Descripción
“{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of “{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride” is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride” are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride” are not specified in the available resources .Aplicaciones Científicas De Investigación
Environmental Fate and Toxicity
- Parabens and Environmental Persistence : Parabens, chemically related due to their phenolic structure, are extensively used in consumer products and have been studied for their persistence and behavior in aquatic environments. These studies suggest that while treatments can remove them from wastewater effectively, they remain present at low levels in effluents and are ubiquitous in surface waters and sediments. This indicates the environmental persistence of phenol-derived compounds and raises concerns about their continuous introduction into ecosystems. Chlorinated by-products of parabens, which could be analogous to chlorinated derivatives of the subject compound, exhibit stability and persistence, necessitating further study on their toxicity (Haman et al., 2015).
Synthetic Chemistry and Drug Design
- Synthesis and Structural Properties : The synthesis and structural characterization of novel compounds, including those with phenyl and amine groups, provide insights into the versatility of these chemicals in drug design and synthetic applications. For instance, the study on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones exemplifies the potential for developing new molecules with specific biological or physical properties through targeted synthetic pathways (Issac & Tierney, 1996).
Carcinogenicity and Toxicity Studies
- Carcinogenic Potential of Aromatic Amines : Research into aromatic amines, which share structural similarities with the compound , highlights the carcinogenic potential associated with such chemicals. Studies emphasize the importance of understanding the metabolic pathways and the formation of reactive metabolites that bind to DNA, leading to mutations and cancer. This body of work underscores the necessity for careful handling and evaluation of related compounds in both environmental and occupational settings (Vineis & Pirastu, 1997).
Amyloid Imaging in Alzheimer's Disease
- Application in Biomedical Imaging : The development of imaging ligands for detecting amyloid plaques in Alzheimer's disease, although not directly related to the specified compound, showcases the potential application of phenyl and amine derivatives in diagnostic imaging. Studies on compounds like 18F-FDDNP and 11C-PIB demonstrate the critical role these molecules can play in non-invasive imaging techniques, potentially guiding the exploration of related compounds for similar biomedical applications (Nordberg, 2007).
Propiedades
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)18-12-16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOOCHWQUCCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)
amine hydrochloride](/img/structure/B3085686.png)
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3085701.png)



![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)

![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)